2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine
説明
X-ray Crystallographic Studies
X-ray crystallographic investigations of pyrazolopyrimidine derivatives closely related to 2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine have provided valuable insights into the molecular geometry and packing arrangements of these heterocyclic systems. Crystallographic studies of the analogous compound 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine reveal that the molecule exhibits essential planarity, with the exception of the fluorine atoms, demonstrating a mean deviation of 0.034 Å from the least-squares plane through all non-hydrogen and non-fluorine atoms. The molecular architecture shows that the pyrazole ring maintains coplanarity with the pyrimidine core, indicating significant electronic delocalization between the two heterocyclic systems.
The bond angles within the pyrimidine ring demonstrate a pronounced alternating pattern characteristic of these heterocyclic systems. Specifically, the angles at the nitrogen atoms N3 and N4, along with the carbon atom C5, measure 112.8°, 116.1°, and 115.4° respectively, which are significantly narrower than the ideal 120° expected for planar aromatic systems. Conversely, the remaining angles at positions C4, C6, and C7 measure 121.2°, 124.7°, and 129.7° respectively, showing expansion beyond the theoretical 120°. This alternating pattern of bond angle distortions represents a fundamental characteristic of pyrimidine-containing heterocycles and reflects the electronic influence of the nitrogen atoms within the ring system.
The trifluoromethyl group positioning creates notable steric interactions with the adjacent pyrazole substituent. The dramatic difference between exocyclic bond angles, specifically the C4-C5-C8 angle of 127.1° compared to the C6-C5-C8 angle of 117.5°, can be attributed to repulsive interactions between the trifluoromethyl group and the pyrazolyl substituent. Fluorine-nitrogen distances of 2.720 Å and 2.774 Å indicate significant non-bonding interactions that influence the overall molecular conformation.
Density Functional Theory-Based Conformational Analysis
Density Functional Theory calculations employing the Gauge Including Atomic Orbitals method have been extensively utilized to investigate the electronic structure and conformational preferences of pyrimidine-containing heterocycles. Studies on aminopyrimidine systems demonstrate that electron correlation effects increase monotonically with the number of substituents, particularly those containing nitrogen-hydrogen bonds. The electronic distribution within the pyrimidine ring system shows significant variation at different positions, with carbon atoms at positions 2, 4, and 6 exhibiting minimal changes in 2p electron density, while nitrogen atoms at positions 1 and 3, along with carbon at position 5, demonstrate substantial electron density variations.
Computational analysis reveals that the trifluoromethyl group's electron-withdrawing characteristics significantly influence the electronic distribution throughout the heterocyclic framework. The calculated results indicate that barriers to conformational motions, including both torsional and inversion processes, remain relatively low for pyrazole substituents. However, the presence of the bromine atom and the trifluoromethyl group creates additional steric constraints that may elevate these energy barriers compared to unsubstituted analogues.
The theoretical investigation of chemical shift dependencies demonstrates that carbon-13, nitrogen-15, and proton nuclear magnetic resonance chemical shifts exhibit systematic relationships with electron densities at ortho and para positions relative to nitrogen substitution. These computational findings provide essential frameworks for understanding the electronic properties of this compound and predicting its spectroscopic characteristics.
Comparative Structural Analysis with Pyrazolopyrimidine Analogues
Comparative structural analysis with related pyrazolopyrimidine derivatives reveals consistent patterns in molecular architecture and electronic properties. The crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol demonstrates similar planarity characteristics, with the pyrazole ring maintaining coplanar arrangement with the aromatic system. Bond distance analysis shows that nitrogen-nitrogen distances within pyrazole rings typically range from 1.324 to 1.434 Å, with mean values around 1.365 Å, indicating substantial single bond character.
Examination of N1-aryl substituted 2-pyrazoline derivatives provides additional structural insights relevant to the target compound. Bond distances between pyrazole nitrogen and attached carbon atoms consistently fall within the range of 1.359 to 1.511 Å, with mean values of approximately 1.411 Å. These measurements suggest significant electronic delocalization extending from the heterocyclic ring system to the attached substituents.
The structural comparison reveals that compounds containing both pyrazole and pyrimidine moieties exhibit enhanced planar geometries compared to single-ring systems. The presence of multiple nitrogen atoms within the framework creates extensive hydrogen bonding networks in the solid state, contributing to enhanced crystalline stability. Trifluoromethyl substitution consistently produces significant conformational constraints due to the high electronegativity and steric bulk of the fluorine atoms.
| Compound Class | N-N Bond Distance (Å) | Planarity Deviation (Å) | Key Structural Features |
|---|---|---|---|
| Pyrazolopyrimidines | 1.365 (mean) | 0.034-0.076 | Enhanced planarity, electronic delocalization |
| 4-Nitrophenyl-2-pyrazolines | 1.345-1.410 | Variable | Substituent-dependent conformation |
| Trifluoromethyl derivatives | 1.360-1.397 | 0.020-0.080 | Steric constraints from CF₃ group |
特性
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N4/c9-5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEMXWKUVYYUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Pyrimidine Core Synthesis with Trifluoromethyl Substitution
The preparation of 4-(trifluoromethyl)pyrimidines is well-documented through cyclocondensation reactions involving appropriate amidines and β-dicarbonyl compounds or via halogenated pyrimidine intermediates.
Introduction of the 4-Bromo-1H-pyrazol-1-yl Group
The substitution at the 2-position of the pyrimidine ring with a pyrazolyl moiety bearing a 4-bromo substituent is generally achieved by:
- Nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine derivative with 4-bromo-1H-pyrazole under basic conditions.
- Transition-metal catalyzed coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling) if halogenated pyrazoles or pyrimidines are used.
A closely related pyrimidine intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, has a well-established preparation route that can serve as a reference for synthetic strategies.
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Esterification of p-bromophenylacetic acid with methanol using a solid acid catalyst (sulfate on iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel) | Reflux 5–6 h | ~94% |
| 2 | Reaction of methyl p-bromophenylacetate with dimethyl carbonate and sodium methoxide in methanol under nitrogen atmosphere | 70–80 °C, 4–8 h | — |
| 3 | Cyclization with formamidine hydrochloride at 20–30 °C for 15–17 h | — | ~92% |
| 4 | Chlorination of the resulting intermediate with phosphorus oxychloride or solid phosgene in toluene with N,N-dimethylaniline or N,N-dimethylaminopyridine | 20–105 °C, 3–5 h | ~85% |
- The use of solid acid catalysts simplifies separation and recycling, reducing costs.
- One-pot synthesis of intermediates 2 and 3 in methanol streamlines the process.
- Sodium methoxide replaces more hazardous bases like sodium hydride, improving safety.
Adaptation for this compound
- The trifluoromethyl group can be introduced via trifluoromethylated pyrimidine precursors or by using trifluoromethylated building blocks.
- The 2-position substitution with 4-bromo-1H-pyrazol-1-yl can be achieved by nucleophilic substitution of a 2-halopyrimidine intermediate with 4-bromo-1H-pyrazole under basic conditions.
Representative Experimental Data from Related Syntheses
Example Reaction Conditions and Yields for Pyrimidine Intermediates
| Example | p-Bromophenylacetic Acid (g) | Solid Acid Catalyst (g) | Methanol (L) | Reflux Time (h) | Intermediate 1 Yield (%) | Overall Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 500 | 200 | 2.7 | 5 | 94.1 | 74.3 |
| 2 | 500 | 300 | 2.7 | 6 | 93.8 | 73.7 |
| 3 | 500 | 250 | 2.7 | 5.5 | 94.9 | 75.6 |
Chlorination Step Conditions
| Reagent | Quantity (g) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Phosphorus oxychloride | 230 | 95–105 | 3–5 | ~85 |
| N,N-Dimethylaniline | 180 | Ambient to 60 | — | — |
| Toluene (solvent) | 300 | — | — | — |
Alternative Synthetic Routes and Alkylation Strategies
- Chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been reported using direct alkylation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, yielding derivatives in 70–98% yields.
- This strategy could be adapted for selective functionalization of the pyrimidine ring prior to pyrazolyl substitution.
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Catalyst for esterification | Sulfate on Fe₂O₃, ZrO₂, TiO₂, silica gel | Solid acid catalyst, recyclable |
| Solvent for esterification | Methanol | Reflux 5-6 h |
| Intermediate 1 | Methyl p-bromophenylacetate | Isolated by filtration and solvent removal |
| Alkylation base | Sodium methoxide | Safer alternative to NaH or NaNH₂ |
| Alkylation solvent | Methanol | Nitrogen atmosphere |
| Cyclization reagent | Formamidine hydrochloride | 20–30 °C, 15–17 h |
| Chlorination reagents | POCl₃ or solid phosgene | With N,N-dimethylaniline or N,N-dimethylaminopyridine |
| Chlorination solvent | Toluene | 20–105 °C, 3–5 h |
| Product purity (HPLC) | >99.8% | High purity confirmed by HPLC |
化学反応の分析
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are commonly used.
Major Products Formed
Substitution Reactions: Substituted pyrazole-pyrimidine derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Coupling Reactions: Complex heterocyclic compounds with extended conjugation.
科学的研究の応用
Anticancer Activity
One of the most promising applications of 2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain modifications to the pyrazole moiety enhanced the selectivity and potency against breast cancer cells, highlighting its potential as a lead compound in anticancer drug development .
Inhibition of Kinases
The compound has also been studied for its ability to inhibit specific kinases involved in cancer progression. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways. A recent study showed that this compound selectively inhibited the activity of certain kinases, leading to reduced proliferation of cancer cells .
Pesticide Development
In agrochemistry, this compound has been investigated for its potential as a pesticide. Its structural features allow for interactions with biological targets in pests, making it a candidate for developing new insecticides or herbicides. Preliminary studies indicate that derivatives based on this scaffold demonstrate effective pest control while exhibiting low toxicity to non-target organisms .
Fluorescent Materials
The incorporation of trifluoromethyl groups into organic compounds often enhances their photophysical properties. Research has shown that this compound can be used as a building block for synthesizing fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and sensors due to their enhanced stability and brightness .
Data Tables and Case Studies
作用機序
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Electronic Effects : The trifluoromethyl group in all compounds acts as a strong electron-withdrawing group, stabilizing the pyrimidine ring and influencing binding interactions in biological targets .
- Substituent Reactivity : The 4-bromo-pyrazole group in the target compound offers a site for Suzuki or Buchwald-Hartwig cross-coupling reactions, unlike the dichlorophenyl or methylazetidinyl groups in analogs .
- Biological Relevance: Compounds with thiazole or morpholinomethyl groups (e.g., Example 76) exhibit higher molecular weights and are associated with kinase inhibition or anticancer activity, suggesting divergent applications compared to the bromo-pyrazole analog .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoromethyl group increases logP values across all analogs, enhancing membrane permeability.
- Metabolic Stability : Bromine in the target compound may slow oxidative metabolism compared to chlorine in dichlorophenyl analogs, which are more prone to dehalogenation .
生物活性
2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₈H₄BrF₃N₄
- CAS Number : 1215458-83-5
- Molecular Weight : 292.05 g/mol
The compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which can lead to therapeutic effects in diseases like cancer and inflammation.
- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may possess similar properties .
- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties, and this compound is hypothesized to exhibit similar effects against various bacterial strains.
Anticancer Activity
Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation. For instance, studies have shown that pyrazole derivatives can affect the cell cycle and induce apoptosis in cancer cells .
Anti-inflammatory Activity
In vitro studies have demonstrated that pyrazole derivatives can significantly reduce the levels of inflammatory markers. For example, compounds similar to this compound have shown up to 85% inhibition of TNF-α at concentrations around 10 µM .
Antimicrobial Activity
The antimicrobial properties of related pyrazole compounds were assessed against various pathogens. For example, derivatives have been tested against E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) in the low µg/mL range .
Case Study 1: Anti-inflammatory Properties
A study conducted on a series of pyrazole derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced anti-inflammatory activity compared to their non-substituted counterparts. The study highlighted the potential of these compounds in treating inflammatory diseases .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of pyrazole derivatives, where a specific analog showed significant cytotoxicity against breast cancer cell lines with an IC50 value below 5 µM. This finding supports the hypothesis that structural modifications can enhance biological activity .
Comparative Analysis Table
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution between 4-bromo-1H-pyrazole and halogenated pyrimidine precursors. For example, coupling reactions under refluxing ethanol or THF with a base (e.g., KCO) are common. Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyrazole to pyrimidine) and reaction time (12–24 hours) to maximize yield (70–85%) . Microwave-assisted synthesis can reduce reaction time to 2–4 hours with comparable yields. Monitoring via TLC or HPLC is critical to identify intermediates and by-products.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?
Key spectroscopic markers include:
- H NMR : A singlet at δ 8.5–8.7 ppm for the pyrimidine C5-H proton, with pyrazole protons appearing as two distinct singlets (δ 7.8–8.1 ppm for C3-H and C5-H).
- F NMR : A characteristic triplet (J ≈ 12 Hz) for the CF group at δ -60 to -65 ppm.
- IR : Stretching vibrations at 1550–1600 cm (C=N pyrimidine) and 1100–1150 cm (C-Br). Differentiation from analogs lacking the bromo or trifluoromethyl groups relies on these distinct peaks .
Q. What crystallization solvents and conditions are suitable for obtaining high-quality single crystals of this compound?
Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C yields well-defined crystals. X-ray diffraction studies (e.g., using SHELXL ) require crystals diffracting to ≤0.8 Å resolution. Adding 5% DMSO can improve crystal morphology by reducing aggregation .
Advanced Research Questions
Q. How can steric and electronic effects of the 4-bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromo group activates the pyrazole ring for coupling but introduces steric hindrance. Computational modeling (DFT) shows that electron-withdrawing CF on pyrimidine reduces electron density at the pyrazole C4 position, slowing oxidative addition. Using Pd(OAc)/XPhos catalytic systems at 80–100°C improves yields (up to 75%) with arylboronic acids bearing electron-donating groups. Competing protodebromination (<10%) is mitigated by degassing solvents .
Q. What strategies resolve conflicting NMR data when characterizing regioisomeric by-products?
Regioisomers may form during pyrazole-pyrimidine coupling. Use C NMR DEPT-135 to identify quaternary carbons: the CF-substituted pyrimidine C2 carbon resonates at δ 165–170 ppm, while regioisomers show upfield shifts (δ 155–160 ppm). 2D NOESY can confirm spatial proximity between pyrazole protons and the CF group .
Q. How can crystallographic disorder in the trifluoromethyl group be addressed during refinement?
Disorder in CF groups is common due to free rotation. In SHELXL , split the CF into two orientations with occupancy ratios refined to 50:50. Apply restraints (ISOR, DELU) to thermal parameters. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements reduce noise .
Q. What mechanistic insights explain unexpected by-products in amination reactions at the pyrimidine C2 position?
Competing nucleophilic attack at C2 versus C5 can occur. Kinetic studies (GC-MS monitoring) reveal that bulky amines (e.g., morpholine) favor C2 amination due to steric shielding of C5 by the CF group. By-products like C5-aminated derivatives form in polar aprotic solvents (DMF, DMSO) via stabilization of transition states .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
The compound is hygroscopic and prone to hydrolysis of the C-Br bond in protic solvents. Accelerated stability studies (40°C/75% RH) show decomposition (≥5%) after 4 weeks in methanol, but <1% in anhydrous acetonitrile. Store at -20°C under argon with molecular sieves to extend shelf life .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points (mp) for derivatives of this compound?
Variations in mp (e.g., 123–124°C vs. 287–293°C for trifluoromethylpyridine analogs ) arise from polymorphic forms or residual solvents. Perform DSC analysis at 10°C/min under N to identify true melting points. Recrystallize from ethyl acetate/hexane to isolate the thermodynamically stable polymorph .
Q. Why do catalytic hydrogenation reactions yield inconsistent ratios of debrominated vs. reduced products?
Competing pathways depend on catalyst loading. Pd/C (5 wt%) in ethanol selectively debrominates (≥90% yield), while Raney Ni in THF reduces the pyrimidine ring (60–70% yield). Monitor via LC-MS and adjust H pressure (1–3 atm) to favor desired products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
